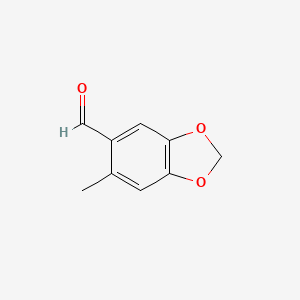

6-Methyl-1,3-benzodioxole-5-carbaldehyde

Descripción general

Descripción

6-Methyl-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C9H8O3. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its aromatic properties and is used in various chemical syntheses and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methyl-1,3-benzodioxole-5-carbaldehyde can be synthesized through several methods. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by methylation . The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a methylating agent like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Methyl-1,3-benzodioxole-5-carbaldehyde serves as an important building block in pharmaceutical synthesis. Its aldehyde functionality allows for further derivatization, making it a valuable intermediate in the production of various medications.

Key Uses:

- Anti-inflammatory Drugs: It is utilized in the synthesis of compounds with anti-inflammatory properties.

- Analgesics: The compound contributes to the development of analgesic medications, enhancing pain relief formulations.

Case Study:

A study highlighted the synthesis of derivatives from this compound that demonstrated significant biological activity against inflammatory pathways in cellular models. These derivatives exhibited promising results in preclinical trials for pain management therapies.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent in various synthetic pathways. Its unique structure enables researchers to create complex molecules efficiently.

Applications:

- Synthesis of Quinoline Derivatives: The compound has been used to synthesize quinoline-piperonal hybrids, which show potential as therapeutic agents against Alzheimer's disease.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | Quinoline Derivative | 53 | |

| Nucleophilic Substitution | Piperonal Hybrid | 37–90 | |

| Formylation | Methoxy Analogues | 90 |

Flavor and Fragrance Industry

The aromatic properties of this compound make it a key ingredient in the flavor and fragrance sector. It is used to enhance the scent profiles of perfumes and flavoring agents.

Key Characteristics:

- Unique Aroma Profile: Its distinctive fragrance is sought after for creating appealing products.

Case Study:

In a recent analysis, the compound was evaluated for its olfactory impact in various formulations. Results indicated that products containing this compound received higher consumer preference scores due to its pleasant aroma.

Analytical Chemistry

This compound is also utilized as a standard reference material in analytical chemistry. It aids in chromatographic analysis by providing reliable benchmarks for comparison.

Applications:

- Chromatography Standards: Used in laboratories to ensure accurate analysis of complex mixtures.

Data Table: Applications in Analytical Chemistry

| Application | Methodology | Outcome |

|---|---|---|

| Chromatography | HPLC | Improved accuracy in analysis |

| Spectroscopy | NMR | Enhanced structural elucidation |

Material Science

In material science, this compound contributes to the development of novel materials with specific functional properties.

Applications:

- Polymer Synthesis: It is used to create polymers that exhibit desirable mechanical and thermal properties.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for advanced engineering applications.

Mecanismo De Acción

The mechanism of action of 6-Methyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but with a methoxy group instead of a methyl group.

6-Bromo-1,3-benzodioxole-5-carbaldehyde: Contains a bromine atom instead of a methyl group.

Uniqueness

6-Methyl-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group influences its reactivity and interaction with other molecules, making it valuable in various synthetic and research applications .

Actividad Biológica

6-Methyl-1,3-benzodioxole-5-carbaldehyde (MDB) is a compound of significant interest in various fields of biological research due to its multifaceted biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

MDB is known to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism. The binding of MDB to these enzymes can lead to either inhibition or activation, influencing the metabolism of numerous substances in the body.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | Reduced metabolism of substrates |

| Cytochrome P450 3A4 | Activation | Enhanced metabolism of certain drugs |

Cellular Effects

MDB has been shown to influence several cellular processes. Research indicates that it can modulate gene expression related to oxidative stress responses, thereby affecting cellular metabolism and signaling pathways.

Key Findings:

- Gene Expression : MDB influences genes involved in antioxidant responses.

- Cell Signaling : Alters pathways related to apoptosis and cell proliferation.

Molecular Mechanism

At a molecular level, MDB acts as an electrophile that can form covalent bonds with nucleophiles in proteins and nucleic acids. This interaction can lead to structural changes in these biomolecules, resulting in altered enzyme activity and cellular functions.

Mechanism Overview:

- Electrophilic Attack : MDB interacts with thiol groups in cysteine residues of proteins.

- Enzyme Modulation : Inhibition of kinases involved in signaling pathways.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of MDB are dose-dependent. Low doses may have negligible effects, while higher doses can induce significant physiological changes, including oxidative stress and potential liver damage .

Table 2: Dosage Effects Observed in Animal Studies

| Dose (mg/kg) | Observed Effect |

|---|---|

| 5 | Minimal impact |

| 20 | Moderate oxidative stress |

| 50 | Severe liver damage |

Scientific Research Applications

MDB has been utilized across various scientific domains:

- Medicinal Chemistry : Investigated for its anti-inflammatory and antimicrobial properties.

- Synthetic Chemistry : Serves as a building block for synthesizing complex organic molecules.

- Biological Research : Used to study enzyme interactions and metabolic pathways.

Case Studies

Recent studies have highlighted the antimicrobial properties of MDB derivatives. For instance, a study demonstrated that certain MDB derivatives exhibited potent antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL .

Case Study Summary:

- Compound : Quinoline-benzodioxole derivative

- Activity : MIC against E. coli: 0.125 μg/mL

- Significance : Potential for developing new antibiotics.

Propiedades

IUPAC Name |

6-methyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVMQFARCBZBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389836 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58343-54-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.